6-Bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is a key intermediate in the synthesis of Palbociclib []. Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) [, , , , , , , , , , , , ]. CDK4/6 are involved in regulating the cell cycle, and their dysregulation is implicated in various cancers [, ].
Synthesis Analysis
A new and efficient protocol has been developed for the synthesis of 6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one []. This method employs readily available thiouracil as the starting material and involves a series of steps, including:
Improved overall yield (approximately 35%) []
Utilization of inexpensive starting materials []
Readily controllable and cleaner reaction conditions []
Chemical Reactions Analysis
The primary chemical reaction involving 6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one in the synthesis of Palbociclib is a nucleophilic aromatic substitution []. This reaction replaces the 2-methanesulfinyl group with a 5-(piperazin-1-yl)pyridin-2-amine moiety, ultimately yielding Palbociclib.
Applications
The primary application of 6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is as a crucial intermediate in the synthesis of Palbociclib []. This role highlights its significance in developing new and efficient synthetic routes for this important anticancer drug.
Compound Description: Palbociclib is a first-in-class, orally available, highly selective, and potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). [, , , , , , ] It is approved by the US Food and Drug Administration (FDA) for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2−) advanced or metastatic breast cancer. [, , , , ] Palbociclib exhibits antitumor activity by blocking the progression of the cell cycle from the G1 to the S phase. [, , , ]
Relevance: 6-Bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one serves as a key intermediate in the synthesis of Palbociclib. [] The two compounds share a common core structure, featuring the 8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one moiety. The key difference lies in the substituents at the 2 and 6 positions.
Compound Description: CKIA is a small molecule inhibitor of CDK4. [, ] Radiolabeled with Iodine-124, it has been investigated as a potential positron emission tomography (PET) imaging probe for tumors. [, ] CKIA demonstrates specific inhibition of tumor cell proliferation by targeting the CDK4/retinoblastoma protein (pRb)/E2F pathway. [, ]
Compound Description: Similar to CKIA, CKIB is another small molecule CDK4 inhibitor that has been radiolabeled with Iodine-124 for potential use as a PET imaging agent in tumor studies. [, ] It exhibits similar inhibitory effects on tumor cell proliferation through the CDK4/pRb/E2F pathway. [, ]
Compound Description: Identified as a process-related impurity of Palbociclib, this compound has been characterized using spectroscopic techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR). []
Compound Description: This compound, denoted as "compound A" in the source, was found as an impurity in Palbociclib drug substance. [] Its structure was elucidated through NMR and MS analysis. []
Compound Description: Identified as "compound B" in the source, this compound was also detected as an impurity during the analysis of Palbociclib drug substance. [] Its structure was confirmed using NMR and MS. []
Compound Description: Referred to as "compound C," this compound was identified and characterized as an impurity present in Palbociclib drug substance. [] Its structure was established through NMR and MS analysis. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.